Product packaging for Benzo[a]pyrene-7-d(Cat. No.:CAS No. 68041-22-5)

Benzo[a]pyrene-7-d

Cat. No.: B1624090
CAS No.: 68041-22-5
M. Wt: 253.3 g/mol
InChI Key: FMMWHPNWAFZXNH-QYKNYGDISA-N
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Description

Chemical Identity and Nomenclature

This compound, systematically named as 7-deuteriobenzo[a]pyrene, represents a precisely deuterated analog of the well-known polycyclic aromatic hydrocarbon benzo[a]pyrene. The compound carries the Chemical Abstracts Service registry number 68041-22-5 and maintains the molecular formula C₂₀H₁₂, with one hydrogen atom specifically replaced by deuterium at the 7-position of the aromatic ring system. The European Community number for this compound is listed as 685-271-9, while its DSSTox Substance identifier is recorded as DTXSID70425983.

The structural foundation of this compound consists of five fused benzene rings arranged in the characteristic benzo[a]pyrene configuration, with the deuterium substitution occurring at a specific position that maintains the compound's fundamental chemical properties while providing distinct analytical characteristics. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 7-deuteriobenzo[a]pyrene, reflecting the precise location of the isotopic substitution.

The compound's chemical database entry was first created on July 4, 2006, with the most recent modification occurring on May 24, 2025, indicating ongoing research interest and database maintenance. Additional synonyms for this compound include this compound(9CI), reflecting various nomenclature systems used across different chemical databases and research contexts.

Table 1: Chemical Identity Parameters of this compound

Parameter Value
IUPAC Name 7-deuteriobenzo[a]pyrene
CAS Registry Number 68041-22-5
Molecular Formula C₂₀H₁₂ (with deuterium substitution)
European Community Number 685-271-9
DSSTox Substance ID DTXSID70425983
Database Creation Date July 4, 2006
Latest Modification May 24, 2025

Historical Context in Polycyclic Aromatic Hydrocarbon Research

The historical development of polycyclic aromatic hydrocarbon research provides essential context for understanding the significance of this compound as an analytical tool. The foundation of polycyclic aromatic hydrocarbon research can be traced to the late nineteenth century when industrial workers in various sectors, including paraffin refining, shale oil, and coal tar industries, showed elevated incidences of skin cancer. These early observations established the connection between exposure to complex organic mixtures and adverse health outcomes, though the specific chemical agents responsible remained unknown for decades.

A pivotal breakthrough occurred in 1915 when Yamagiwa and Ichikawa at the Imperial University of Tokyo successfully induced tumors in experimental animals by repeatedly applying coal tar to rabbit ears. This landmark experiment demonstrated unequivocally that coal tar contained specific carcinogenic substances, moving beyond earlier failed attempts with various irritating materials that produced inflammation but not invasive cancer. The success of these experiments indicated that coal tar possessed unique chemical properties that distinguished it from other potentially harmful substances.

The systematic chemical characterization of polycyclic aromatic hydrocarbons began in earnest during the 1920s when Ernest Kennaway joined the Research Institute of the Cancer Hospital in London and initiated comprehensive efforts to identify the carcinogenic components of coal tar. Early research by Bruno Block in 1921 had established that the carcinogenic component possessed specific chemical characteristics: high boiling point, resistance to acid and alkali extraction, and the absence of nitrogen and sulfur. These findings provided crucial guidance for subsequent purification efforts.

Kennaway and his colleagues made significant progress by demonstrating that carcinogenic products could be synthesized by heating simple hydrocarbons such as isoprene or acetylene to very high temperatures in hydrogen atmospheres. They observed that carcinogenic activity co-purified with highly fluorescent properties, leading to the development of fluorescence as an analytical tool for tracking carcinogenic compounds during purification procedures.

The culmination of these research efforts occurred in 1930 when a collaborative effort between scientific researchers and industrial partners resulted in the isolation of benzo[a]pyrene from coal tar. This massive undertaking involved processing two tons of coal tar pitch at the Becton works of the Gas Light and Coke Company, ultimately yielding seven grams of highly purified carcinogenic material through nearly one million-fold enrichment. James Cook subsequently identified this purified compound as benzo[a]pyrene, and chemical synthesis confirmed both its identity and carcinogenic properties.

Table 2: Historical Milestones in Polycyclic Aromatic Hydrocarbon Research

Year Milestone Researchers Significance
1891 First description of pulmonary arterial sclerosis Romberg Early recognition of industrial health effects
1915 Successful induction of tumors with coal tar Yamagiwa and Ichikawa Demonstrated coal tar carcinogenicity
1921 Chemical characterization of carcinogenic component Bruno Block Established specific chemical properties
1920s Synthetic carcinogen production Kennaway and colleagues Proved carcinogens could be synthesized
1930 Isolation and identification of benzo[a]pyrene James Cook First pure chemical carcinogen identified

Isotopic Labeling Rationale in Polycyclic Aromatic Hydrocarbon Studies

The development of isotopic labeling techniques, particularly deuteration, has revolutionized analytical approaches in polycyclic aromatic hydrocarbon research. Deuterium, discovered and named by Harold Urey in 1932, represents a stable isotope of hydrogen containing one proton, one neutron, and one electron. Unlike tritium, which is radioactive, deuterium can be handled without special safety requirements and provides excellent analytical capabilities through mass spectrometry.

The fundamental rationale for deuterium labeling in polycyclic aromatic hydrocarbon studies stems from the isotope's unique properties that enable precise analytical applications while maintaining chemical similarity to the parent compound. Deuterium incorporation in drug compounds began in the early 1960s with independent studies on deuterated tyramine and morphine, though extensive development of this approach occurred primarily in the past two decades.

In polycyclic aromatic hydrocarbon analysis, deuterated compounds serve as internal standards in mass spectrometric applications, providing significant advantages over non-isotopic internal standards. Research comparing carbon-13 labeled polycyclic aromatic hydrocarbons with deuterium-labeled variants has demonstrated that deuterated compounds exhibit superior stability during analytical procedures, particularly during pressurized liquid extraction processes. Studies have shown that concentrations determined using deuterium-labeled polycyclic aromatic hydrocarbons as internal standards were significantly lower than those determined with carbon-13 labeled compounds, with differences ranging from 1.9 to 4.3 percent.

The enhanced stability of deuterated polycyclic aromatic hydrocarbons during extraction procedures represents a critical analytical advantage. This stability ensures more accurate quantification of target compounds in environmental and biological samples, where extraction efficiency can significantly impact analytical results. The isotope effect provided by deuterium substitution creates sufficient mass difference to enable clear distinction during mass spectrometric analysis while maintaining chemical behavior nearly identical to the parent compound.

Deuterium labeling has particular significance in studies of polycyclic aromatic hydrocarbon metabolism and environmental fate. The stable isotope allows researchers to track the movement and transformation of these compounds in biological and environmental systems without the complications associated with radioactive tracers. This capability has proven essential for understanding the complex pathways through which polycyclic aromatic hydrocarbons interact with biological systems and environmental matrices.

The application of deuterated polycyclic aromatic hydrocarbons extends beyond simple analytical quantification to include sophisticated studies of metabolic pathways and environmental degradation processes. The isotopic substitution provides researchers with powerful tools for investigating the mechanistic aspects of polycyclic aromatic hydrocarbon behavior in complex systems, contributing to our fundamental understanding of these environmentally significant compounds.

Table 3: Comparative Analysis of Isotopic Labeling Approaches in Polycyclic Aromatic Hydrocarbon Research

Isotopic Label Stability Detection Method Analytical Advantages Research Applications
Deuterium Stable Mass Spectrometry Enhanced extraction stability Environmental analysis, metabolic studies
Carbon-13 Stable Mass Spectrometry Minimal chemical perturbation Structural studies, pathway analysis
Tritium Radioactive Scintillation counting High sensitivity Historical metabolic studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B1624090 Benzo[a]pyrene-7-d CAS No. 68041-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68041-22-5

Molecular Formula

C20H12

Molecular Weight

253.3 g/mol

IUPAC Name

7-deuteriobenzo[a]pyrene

InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H/i4D

InChI Key

FMMWHPNWAFZXNH-QYKNYGDISA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3

Isomeric SMILES

[2H]C1=C2C=C3C=CC4=C5C3=C(C2=CC=C1)C=CC5=CC=C4

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Toxicological Studies

B[a]P-7-d is frequently utilized in toxicological studies to investigate its genotoxic effects and mechanisms of action. Research indicates that B[a]P-7-d undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic changes. For instance, studies have shown that B[a]P metabolites, such as anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), form stable DNA adducts that are implicated in lung cancer mutations .

Table 1: Key Metabolites of Benzo[a]pyrene

MetaboliteDescriptionRole in Carcinogenesis
Benzo[a]pyrene-7,8-dioneGenotoxic metabolite produced by aldo-keto reductasesForms DNA adducts
Anti-benzo[a]pyrene-7,8-diol-9,10-epoxideUltimate carcinogen that reacts with DNAInduces mutations in oncogenes
Benzo[a]pyrene-7,8-catecholIntermediate metaboliteSubject to detoxification via sulfation

Cancer Research

In cancer research, B[a]P-7-d serves as a model compound to study the initiation and promotion of tumors. Its application includes examining the mutational spectra associated with exposure to B[a]P in various tissues. For example, studies have reported G→T transversions in the TP53 tumor suppressor gene following exposure to B[a]P metabolites . This highlights the compound's relevance in understanding lung cancer etiology.

Case Study: Lung Cancer Induction

A study involving mice treated with B[a]P demonstrated the formation of specific DNA adducts in lung tissues, correlating with tumor development. The research identified mutations in the Ki-Ras gene at codon 12 as a critical event in the carcinogenic process .

Environmental Monitoring

B[a]P-7-d is also applied in environmental monitoring to assess pollution levels and their biological impacts. Its presence in air and soil samples indicates contamination by fossil fuel combustion and other anthropogenic activities. The use of deuterated compounds like B[a]P-7-d allows for more accurate quantification and tracking of PAH exposure in biological systems.

Table 2: Environmental Impact Studies

Study FocusFindings
Air Quality AssessmentElevated levels of B[a]P linked to respiratory diseases
Soil ContaminationPresence of B[a]P correlated with agricultural runoff

Pharmacological Research

Interestingly, B[a]P-7-d has potential applications in pharmacological research as well. Investigations into its interactions with cellular signaling pathways have revealed insights into how it may alter cell proliferation and apoptosis mechanisms . For instance, studies indicate that B[a]P can induce apoptosis through specific signaling pathways involving JNK1 and p53 .

Case Study: Cardiovascular Implications

Recent studies have explored the cardiovascular effects of B[a]P exposure, suggesting its role in endothelial dysfunction and vascular diseases. The aryl hydrocarbon receptor (AhR) pathway has been implicated in mediating these effects, making B[a]P a target for investigating cardiovascular toxicity .

Chemical Reactions Analysis

Electrophilic Substitution and Oxidation Reactions

Deuterium substitution at the 7-position influences electron density distribution in the aromatic system, altering reactivity compared to non-deuterated B[a]P. Key reactions include:

Oxidation by Fe(III) and Nucleophilic Trapping

  • Benzo[a]pyrene-7-d undergoes one-electron oxidation in the presence of Fe(III) or iodine, generating a radical cation intermediate. This intermediate reacts with nucleophiles (e.g., thiocyanate or pyridine) to form 6-substituted derivatives .

    • Example reaction:

      B[a]P-7-d+FeCl3B[a]P-7-d radical cationSCN6-thiocyanato-B[a]P-7-d\text{B[a]P-7-d} + \text{FeCl}_3 \rightarrow \text{B[a]P-7-d radical cation} \xrightarrow{\text{SCN}^-} \text{6-thiocyanato-B[a]P-7-d}
    • Deuterium substitution at position 7 may slightly modulate charge localization during radical cation formation due to isotopic effects on bond polarization .

Ozone-Mediated Oxidation

  • In atmospheric chemistry, B[a]P-7-d reacts with ozone on particulate surfaces. The reaction rate is influenced by particle phase state (amorphous vs. crystalline), humidity, and temperature .

    • Estimated atmospheric lifetime: 0.5–2 days under typical tropospheric conditions .

Diol Epoxide Formation

  • B[a]P is metabolized to (±)-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE), a mutagenic diol epoxide .

    • Deuterium at position 7 may sterically hinder epoxidation at adjacent positions (e.g., 8,9,10), though experimental data are lacking.

Quinone Formation

  • Oxidation of B[a]P-7,8-diol yields redox-active quinones (e.g., B[a]P-7,8-dione), which generate reactive oxygen species (ROS) through redox cycling .

    • Deuterium substitution could affect hydrogen abstraction kinetics during ROS generation.

Reactivity with Nucleophiles

B[a]P-7-d reacts with biological nucleophiles, forming covalent adducts:

Thiol Conjugation

  • Thiol-containing molecules (e.g., glutathione, cysteine) form Michael adducts at electrophilic positions. For B[a]P-7,8-dione, adducts form at the 1-, 3-, and 6-positions .

    • Example:

      B[a]P-7-d+GSH1-(glutathionyl)-B[a]P-7-d\text{B[a]P-7-d} + \text{GSH} \rightarrow \text{1-(glutathionyl)-B[a]P-7-d}

DNA Adducts

  • Stable adducts form between B[a]P metabolites (e.g., diol epoxides) and DNA bases. For example, anti-BPDE forms N²-dGuo adducts .

    • Isotope effects from deuterium may alter adduct stability or repair kinetics.

Comparative Reactivity Data

Reaction TypeNon-Deuterated B[a]PB[a]P-7-d (Inferred)Source
Oxidation by Fe(III)/SCN⁻Forms 6-thiocyanato-B[a]PSimilar pathway, slower kinetics?
Atmospheric oxidation (O₃)Lifetime: ~1 dayComparable, minor isotope effect
Diol epoxide mutagenicityHighPotentially reduced

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[a]pyrene (BaP; CAS 50-32-8)

  • Molecular Formula : C${20}$H${12}$
  • Key Differences: Metabolism: BaP undergoes cytochrome P450-mediated oxidation to form reactive diol epoxides (e.g., 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene), which are mutagenic and carcinogenic . Toxicity: BaP induces oxidative stress, lipid peroxidation, and DNA adduct formation, as demonstrated in marine organisms like Pinctada martensii . The deuterated analog is hypothesized to have lower acute toxicity due to delayed metabolic activation.
Table 1: Physical and Toxicological Properties
Property Benzo[a]pyrene-7-d Benzo[a]pyrene (BaP)
Molecular Weight 253.32 g/mol 252.31 g/mol
Melting Point Not reported 179–181°C
Mutagenicity (TA98 strain) Not studied High (via diol epoxides)
Bioaccumulation Likely similar to BaP High in lipid-rich tissues

Benzo[e]pyrene (BeP; CAS 192-97-2)

  • Molecular Formula : C${20}$H${12}$
  • Thermodynamic Stability: BeP has a higher sublimation enthalpy (135.5 kJ/mol) compared to BaP (128.3 kJ/mol), reflecting differences in molecular packing .
Table 2: Structural and Thermodynamic Comparison
Property This compound Benzo[e]pyrene (BeP)
Carcinogenicity Presumed lower than BaP Non-carcinogenic
Sublimation Enthalpy Not reported 135.5 kJ/mol
Metabolic Pathways Slower diol epoxide formation No diol epoxides

Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)

  • Relevance: BPDE is the ultimate carcinogenic metabolite of BaP, forming DNA adducts that lead to mutations .
  • Comparison :
    • Stability : this compound may generate deuterated BPDE analogs with altered hydrolysis rates. For example, diol epoxide 1 (anti-BPDE) has a half-life of 30 seconds in tissue culture, whereas diol epoxide 2 (syn-BPDE) persists for 6–12 minutes . Deuterium substitution could further modulate these kinetics.
    • Mutagenic Potency : BPDE is 40 times more cytotoxic to V79 cells than 7,8-epoxy derivatives . Isotopic substitution in this compound may reduce this potency.

Research Findings and Implications

  • Metabolic Studies: In rats, intratracheally administered BaP showed rapid distribution to the liver and lungs, with quinones as major metabolites . Deuterated analogs like this compound could clarify enterohepatic circulation dynamics using isotopic tracing.
  • Environmental Persistence : BaP’s environmental half-life is influenced by photodegradation and microbial activity. Deuterium’s stronger C–D bond may enhance this compound’s persistence compared to BaP .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for detecting and quantifying Benzo[a]pyrene-7-d in environmental or biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used due to its sensitivity for polycyclic aromatic hydrocarbons (PAHs). Gas chromatography-mass spectrometry (GC-MS) is recommended for complex matrices, with deuterated internal standards (e.g., Benzo[a]pyrene-d12) improving quantification accuracy . Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from interfering substances.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use Class I, Type B biological safety hoods to prevent inhalation exposure .
  • Employ HEPA-filtered vacuums for cleanup to avoid aerosolization of particulate matter .
  • Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered separately .
  • Regular monitoring of airborne concentrations is required, with engineering controls implemented if exposure limits are exceeded .

Q. How does this compound differ structurally and toxicologically from its non-deuterated counterpart?

  • Analysis : The deuterium substitution at the 7-position alters the compound’s metabolic pathway by reducing the rate of cytochrome P450-mediated epoxidation, a key step in its mutagenic activation. This modification is critical for isotopic tracing in metabolism studies . Comparative toxicity assays in in vitro models (e.g., HepG2 cells) are recommended to validate deuterium-specific effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s mutagenicity across different experimental models?

  • Methodological Approach :

  • Step 1 : Conduct dose-response studies in parallel in vitro (e.g., Ames test) and in vivo (e.g., rodent micronucleus assay) models to identify species-specific metabolic differences .
  • Step 2 : Use isotopic labeling (e.g., 13C^{13}\text{C}-tagged derivatives) to track metabolite formation and DNA adduct profiles, resolving discrepancies in activation pathways .
  • Step 3 : Apply meta-analysis frameworks to synthesize data from heterogeneous studies, prioritizing peer-reviewed datasets that meet OECD/GLP standards .

Q. What experimental design considerations are critical for assessing the transgenerational effects of this compound exposure?

  • Framework :

  • Model Selection : Use zebrafish (Danio rerio) or Caenorhabditis elegans for high-throughput screening of germline mutations . Mammalian models (e.g., mice) are preferred for epigenetic inheritance studies.
  • Exposure Timing : Administer the compound during early developmental stages (e.g., prenatal or larval phases) to capture latent mutagenic effects .
  • Endpoint Analysis : Combine whole-genome sequencing with bisulfite treatment to differentiate genetic mutations from DNA methylation changes .

Q. What are the challenges in establishing water quality criteria for this compound given data gaps in ecotoxicological studies?

  • Strategies :

  • Data Extrapolation : Apply species sensitivity distribution (SSD) models using acute toxicity data from surrogate organisms (e.g., Daphnia magna) when data for required taxa are unavailable .
  • Secondary Value Calculation : Use quantitative structure-activity relationship (QSAR) predictions to estimate chronic toxicity thresholds, validated through microcosm experiments .
  • Uncertainty Factors : Incorporate a 10-fold safety margin for extrapolating laboratory results to field conditions, as per EPA guidelines .

Q. How do solvent interactions influence the stability and reactivity of this compound in photodegradation studies?

  • Experimental Design :

  • Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize solvent-solute interactions, preserving the compound’s native photolytic behavior. Polar solvents (e.g., acetonitrile) may stabilize charge-transfer intermediates, altering degradation kinetics .
  • Spectroscopic Monitoring : Track UV-Vis absorption shifts (e.g., red/blue shifts) to identify solvent-induced conformational changes in the compound’s aromatic system .
  • Computational Validation : Perform density functional theory (DFT) calculations to model solvent effects on excited-state dynamics, correlating with experimental half-life data .

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